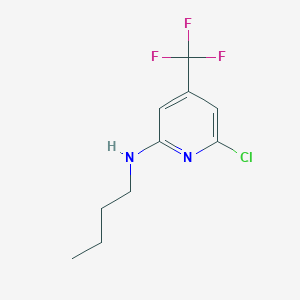

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-6-7(10(12,13)14)5-8(11)16-9/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKGUEUHXIHINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyridines

A common route involves starting from 2,6-dichloro-4-(trifluoromethyl)pyridine , where the chlorine at the 2-position is substituted by butylamine:

- The reaction is typically conducted in polar aprotic solvents such as DMSO or acetonitrile.

- Butylamine (as the nucleophile) displaces the chlorine at the 2-position under heating (often 70–110 °C).

- The chlorine at the 6-position remains intact due to steric and electronic factors.

- Reaction times vary from several hours to overnight to ensure full conversion.

This method leverages the electron-withdrawing effect of the trifluoromethyl group, which activates the pyridine ring toward nucleophilic substitution at the 2-position chlorine.

Alternative Synthetic Routes

- Some synthetic routes involve the preparation of 2-amino-4-(trifluoromethyl)pyridine intermediates, which are then alkylated with butyl halides or butylamine derivatives to install the N-butyl group.

- Catalytic amination methods, such as Buchwald-Hartwig amination, have been reported for related pyridine derivatives, where halogenated pyridines react with amines in the presence of palladium catalysts and ligands to form C–N bonds efficiently.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Butylamine (excess), base (if needed) | DMSO or MeCN | 70–110 | 6–12 hours | 60–80 | Chlorine at 2-position substituted selectively |

| Halogenation (if required) | NBS or Cl2 | Acetonitrile | 20–30 | 3–5 hours | 70–90 | Selective halogenation at 6-position |

| Purification | Extraction, drying over Na2SO4, chromatography | Ethyl acetate, hexane | Room temp | — | — | Standard workup and purification |

These conditions are adapted from analogous pyridine derivative syntheses and optimized for scale-up and reproducibility.

Research Findings and Optimization Insights

- The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position chlorine.

- Reaction yields are influenced by solvent choice, temperature, and molar ratios of reagents; polar aprotic solvents and slight excess of butylamine improve conversion.

- Avoiding harsh reagents (e.g., silver nitrate, DAST) and hazardous conditions enhances scalability and safety.

- Catalytic amination methods, including palladium-catalyzed Buchwald-Hartwig coupling, offer high selectivity and yields but require expensive catalysts and ligands.

- Purification typically involves extraction and silica gel chromatography to isolate the pure compound.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Butylamine, DMSO/MeCN, heat (70–110 °C) | Simple, cost-effective | Requires elevated temp, longer time | 60–80 |

| Selective Halogenation | NBS or Cl2, mild conditions | High selectivity | Additional step if starting material lacks Cl | 70–90 |

| Catalytic Amination (Buchwald-Hartwig) | Pd catalyst, ligands, amine, base | High yield, mild conditions | Expensive catalysts, ligand handling | 80–90 |

| Multi-step synthesis from precursors | Multiple steps including protection, bromination, fluorination | Allows structural modifications | Longer synthesis, hazardous reagents | Variable |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 undergoes substitution under basic or catalytic conditions. The electron-withdrawing trifluoromethyl group enhances the ring’s electrophilicity, facilitating displacement by nucleophiles like amines or alkoxides .

Mechanistic Insight : The trifluoromethyl group activates the ring through inductive effects, stabilizing the Meisenheimer intermediate during SNAr .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under standard Suzuki conditions :

Buchwald-Hartwig Amination

Forms C–N bonds with aryl halides :

textGeneral Procedure: - Substrate: N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine - Catalyst: Pd₂(dba)₃/XantPhos - Base: t-BuONa - Solvent: Toluene, 110°C, 12h - Product: 6-Arylaminopyridine derivatives (avg. yield: 60–75%)

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 6h | Position 5 | 45% | |

| Sulfonation | SO₃/DCE, 40°C, 8h | Position 3 | 32% |

Note : Regioselectivity is governed by the trifluoromethyl group’s meta-directing effect .

Functionalization of the Amine Group

The primary amine at position 2 undergoes alkylation and acylation :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetic anhydride | Pyridine, RT, 2h | N-Acetyl derivative | 90% | |

| Reductive alkylation | Formaldehyde/NaBH₃CN | MeOH, 25°C, 12h | N-Methylbutyl derivative | 82% |

Halogen Exchange Reactions

The chlorine atom is replaced by iodine via lithiation :

textProcedure: 1. Lithiation with n-BuLi/TMEDA at -78°C in THF. 2. Quenching with I₂ yields 6-iodo-4-(trifluoromethyl)-N-butylpyridin-2-amine. Yield: 33%[8]

Cyclization Reactions

The amine group participates in heterocycle formation. For example, reaction with 2-pyridinecarbaldehyde and TosOH forms imidazo[1,2-a]pyridine derivatives :

textConditions: - 2-Pyridinecarbaldehyde, TosOH, MeOH, 70°C, 12h - Product: Imidazo[1,2-a]pyridine fused ring system (yield: 60–75%)[2]

Oxidation and Reduction

-

Oxidation : The amine group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, albeit with low selectivity.

Scientific Research Applications

Chemistry

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can be used to create more intricate structures through substitution reactions.

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, making it useful for generating new compounds with desired properties.

Biology

Research into the biological activity of this compound indicates its potential interactions with biological systems:

- Biological Activity : Studies suggest that it may interact with specific biological molecules, potentially affecting cellular processes.

- Mechanism of Action : The compound may bind to receptors or inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications.

Medicine

In the pharmaceutical field, N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is being investigated for its therapeutic potential:

- Lead Compound for Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific diseases.

- Therapeutic Properties : Preliminary studies have indicated that it may exhibit properties beneficial for treating certain medical conditions.

Industry

The compound is also utilized in industrial applications:

- Production of Specialty Chemicals : It plays a role in the synthesis of various specialty chemicals used in different sectors.

Synthesis and Application in Agrochemicals

A study published in the Journal of Fluorine Chemistry highlighted the synthesis of trifluoromethylpyridines and their derivatives as crucial intermediates in agrochemical formulations. The findings emphasized the importance of such compounds in developing effective pesticides and herbicides due to their enhanced biological activity compared to non-fluorinated counterparts .

Pharmaceutical Development

Research from the Journal of Medicinal Chemistry detailed the discovery of pyridine derivatives as potent inhibitors for specific protein targets involved in cancer progression. The structure of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine positions it as a promising lead compound for further modification and optimization aimed at increasing efficacy and selectivity against cancer cells .

Mechanistic Studies

Investigations into the mechanism of action of similar compounds have revealed that they often act through receptor binding or enzyme inhibition pathways. This insight suggests that N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine could similarly interact with target proteins, warranting further exploration into its pharmacodynamics .

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibition of enzymes involved in various biochemical pathways.

Signal Transduction: Modulation of signal transduction pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogues are identified from PharmaBlock Sciences () and pyridine compound catalogs (). The table below highlights critical differences:

Key Observations:

- Positional Effects : Shifting the trifluoromethyl group from position 4 (target compound) to 5 or 6 alters electronic distribution and steric interactions. For example, 3-iodo-5-(trifluoromethyl)pyridin-2-amine () may exhibit distinct reactivity due to the iodine atom’s polarizability and CF₃ placement .

- Complexity : Fluazinam () demonstrates how additional substituents (e.g., nitro groups) can expand functionality but complicate synthesis .

Physicochemical and Pharmacological Implications

- Lipophilicity : The N-butyl chain in the target compound enhances lipophilicity compared to analogues with smaller or polar groups (e.g., carbonitrile or carboxylic acid). This property may improve bioavailability in hydrophobic environments.

- Steric Hindrance : Chloro at position 6 may hinder interactions at the pyridine ring’s reactive sites, contrasting with bromo-substituted analogues (), where bromine’s larger size could further restrict rotation or binding .

Research Findings and Data Gaps

Further studies could explore:

- Solubility and Stability : Comparative assays with carbonitrile and bromo analogues.

- Binding Affinity : Molecular docking studies to assess interactions with biological targets.

- Synthetic Yield Optimization : Leveraging SHELX programs () for crystallographic analysis to refine reaction conditions .

Biological Activity

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, structure-activity relationship (SAR) studies, and case studies.

Chemical Structure and Properties

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₂ClF₃N₂

- Molecular Weight : 252.66 g/mol

- IUPAC Name : N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, SAR studies have shown that the introduction of electron-withdrawing groups, such as trifluoromethyl or chloro groups at specific positions on the pyridine ring, can enhance antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how structural changes influence biological activity:

Case Study 1: Antitubercular Efficacy

In a study evaluating various pyridine derivatives, N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine was tested alongside other analogs. Results indicated that while some analogs exhibited strong anti-tubercular activity, they were also associated with cytotoxicity in mammalian cell lines. However, modifications leading to amide linkages resulted in compounds with better selectivity indices .

Case Study 2: Antichlamydial Screening

Another study focused on a series of sulfonylpyridines demonstrated that introducing substituents analogous to those in N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine could lead to selective inhibition of C. trachomatis without affecting host cells' viability. This highlights the potential for developing targeted therapies based on structural modifications .

Q & A

Q. Basic Analytical Workflow

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H] peaks matching the molecular formula CHClFN. High-resolution MS (HRMS) can resolve isotopic patterns for Cl and F .

- HPLC-PDA : Use a C18 column (MeCN/HO + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

What challenges arise in optimizing the N-alkylation step for introducing the butyl group?

Q. Advanced Reaction Optimization

- Competitive Side Reactions : The primary amine may undergo over-alkylation or form quaternary salts. Mitigate by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require stringent drying (molecular sieves) to avoid hydrolysis.

- Temperature Control : Excess heat (>90°C) promotes decomposition of the trifluoromethyl group. Optimize at 60–70°C .

How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Analysis

- Steric Hindrance : The CF group at the 4-position directs electrophilic substitution to the 2- and 6-positions, limiting coupling efficiency. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura reactions to stabilize intermediates .

- Electronic Effects : The electron-withdrawing CF group deactivates the pyridine ring, requiring stronger bases (e.g., CsCO) for Buchwald-Hartwig aminations. Computational studies (DFT) suggest a 15–20% reduction in electron density at the amine site compared to non-fluorinated analogues .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Computational Methods

- LogP Prediction : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~3.2), critical for bioavailability studies.

- pKa Calculation : The amine group has a pKa ~4.5 (SPARC calculator), indicating partial protonation at physiological pH .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. The CF group shows strong hydrophobic binding to protein pockets .

How can researchers resolve contradictions in reported spectral data for structurally similar compounds?

Q. Advanced Data Analysis

- Comparative NMR Studies : Cross-reference with analogues like 6-chloro-4-(trifluoromethyl)pyridin-2-amine (δ 7.8 ppm for H-5 in NMR) to identify shifts caused by the N-butyl group .

- Isotopic Labeling : Synthesize -labeled derivatives to confirm amine resonance assignments.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., butyl vs. isobutyl substitution) using single-crystal diffraction .

What are the potential applications of this compound in drug discovery?

Q. Advanced Pharmacological Research

- Antimicrobial Agents : Analogues with pyridine/imidazole cores (e.g., imidazo[1,2-A]pyridines) show activity against Gram-positive bacteria (MIC 2–8 µg/mL) .

- Kinase Inhibitors : The CF group enhances binding to ATP pockets in kinases (e.g., JAK2). Perform in vitro assays with HEK293 cells to assess IC values .

- Prodrug Design : The butyl chain can be modified for enhanced membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.